molecular formula C9H10ClFO3S B13632897 2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride

2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride

Cat. No.: B13632897
M. Wt: 252.69 g/mol
InChI Key: CAXVFPITRPQEAT-UHFFFAOYSA-N
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Description

2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H10ClFO3S. This compound is characterized by the presence of a fluorobenzyl group, an ethane-1-sulfonyl chloride group, and an ether linkage. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-fluorobenzyl alcohol with ethane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or under reflux conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonyl hydride or other reduced forms.

Scientific Research Applications

2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Biology: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the ethane-1-sulfonyl chloride group.

    2-Fluorobenzyl chloride: Contains the fluorobenzyl group but lacks the sulfonyl chloride functionality.

    Ethane-1-sulfonyl chloride: Contains the sulfonyl chloride group but lacks the fluorobenzyl moiety.

Uniqueness

2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride is unique due to the combination of the fluorobenzyl group and the ethane-1-sulfonyl chloride group, which imparts distinct reactivity and functionalization potential. This dual functionality allows for versatile applications in organic synthesis and the development of complex molecules.

Properties

Molecular Formula

C9H10ClFO3S

Molecular Weight

252.69 g/mol

IUPAC Name

2-[(2-fluorophenyl)methoxy]ethanesulfonyl chloride

InChI

InChI=1S/C9H10ClFO3S/c10-15(12,13)6-5-14-7-8-3-1-2-4-9(8)11/h1-4H,5-7H2

InChI Key

CAXVFPITRPQEAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COCCS(=O)(=O)Cl)F

Origin of Product

United States

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